molecular formula C10H17NO2 B8747993 N-[4-(2-oxoethyl)cyclohexyl]acetamide

N-[4-(2-oxoethyl)cyclohexyl]acetamide

Cat. No.: B8747993
M. Wt: 183.25 g/mol
InChI Key: YCHMBPAKTRVRIJ-UHFFFAOYSA-N
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Description

N-[4-(2-oxoethyl)cyclohexyl]acetamide is an organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclohexyl ring substituted with an oxo-ethyl group and an acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-oxoethyl)cyclohexyl]acetamide typically involves the reaction of trans-4-(2-Oxo-ethyl)-cyclohexanol with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-oxoethyl)cyclohexyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(2-oxoethyl)cyclohexyl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(2-oxoethyl)cyclohexyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-[trans-4-(2-Oxoethyl)cyclohexyl]carbamic Acid 1,1-Dimethylethyl Ester
  • Ethyl trans-4-oxo-2-butenoate

Uniqueness

N-[4-(2-oxoethyl)cyclohexyl]acetamide stands out due to its unique structural features, which confer specific chemical reactivity and biological activity. Compared to similar compounds, it offers distinct advantages in terms of stability and versatility in synthetic applications .

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

N-[4-(2-oxoethyl)cyclohexyl]acetamide

InChI

InChI=1S/C10H17NO2/c1-8(13)11-10-4-2-9(3-5-10)6-7-12/h7,9-10H,2-6H2,1H3,(H,11,13)

InChI Key

YCHMBPAKTRVRIJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1CCC(CC1)CC=O

Origin of Product

United States

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